(dibenzylphosphoryl)acetic acid

Beschreibung

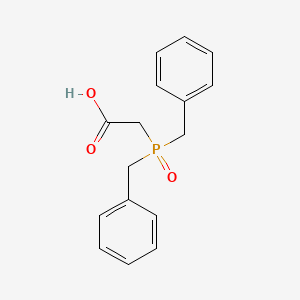

(Dibenzylphosphoryl)acetic acid is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two benzyl groups and an acetic acid moiety. Its molecular structure combines the electron-withdrawing phosphoryl group with the lipophilic benzyl substituents, imparting unique physicochemical properties.

Eigenschaften

IUPAC Name |

2-dibenzylphosphorylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P/c17-16(18)13-20(19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTBMQSYNNQGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

(Diethoxyphosphoryl)Acetic Acid (CAS 3095-95-2):

- Substituents : Diethoxy groups on the phosphoryl moiety.

- Properties : Moderate water solubility due to polar ethoxy groups; pKa of the carboxylic acid is ~2.6.

- Applications : Demonstrated efficacy in uranium adsorption when integrated into biochar matrices, achieving 97.8% removal efficiency under optimized conditions .

- Key Difference : Ethoxy groups enhance hydrophilicity compared to benzyl substituents, favoring aqueous-phase applications.

- (Dibenzylphosphoryl)Acetic Acid: Substituents: Bulky, aromatic benzyl groups on the phosphoryl moiety. Properties: Higher molecular weight (~286.26 g/mol) and lipophilicity, likely reducing water solubility but increasing affinity for organic solvents. The benzyl groups may enhance π-π interactions with aromatic contaminants or metals . Hypothetical Applications: Potential use in organic-phase extraction or as a ligand for transition metals, leveraging both -COOH and P=O coordination sites.

- Acetic Acid: Structure: Simple carboxylic acid without phosphoryl groups. Used in biochar modification to introduce -COOH groups, improving uranium adsorption from 42.4% (unmodified) to 97.2% (modified) at pH 6 .

Physicochemical Properties

| Property | This compound | (Diethoxyphosphoryl)Acetic Acid | Acetic Acid |

|---|---|---|---|

| Molecular Weight | ~286.26 | 196.14 | 60.05 |

| Density (g/mL) | Not reported | 1.220 | 1.049 |

| Solubility | Low in water; high in organics | Moderate in water | High |

| pKa (COOH) | ~2.5 (estimated) | ~2.8 | 4.76 |

| Adsorption Capacity (U) | Not reported | 97.8% (ASBB, 0.30 g/L dosage) | 42.4% |

Mechanism of Action in Metal Adsorption

- Phosphoryl Group : The P=O group acts as a Lewis base, coordinating with metal ions like U(VI). Benzyl substituents may enhance this interaction via electron-donating effects or π-stacking with uranyl species .

- Carboxylic Acid Group : Deprotonates at neutral pH (-COO⁻), enabling electrostatic attraction or complexation with positively charged metal ions. In ASBB, -COOH groups increased uranium removal by 35% compared to unmodified biochar .

Stability and Reusability

- ASBB (Acetic Acid-Modified Biochar) : Maintained 93% uranium adsorption efficiency after multiple cycles, attributed to stable -COO⁻ coordination and pore structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.